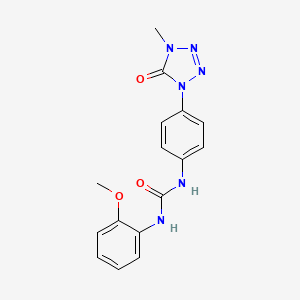

1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Description

1-(2-Methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a synthetic urea derivative featuring a 2-methoxyphenyl group linked via a urea bridge to a tetrazole-containing aryl moiety. The methoxy group on the phenyl ring may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-21-16(24)22(20-19-21)12-9-7-11(8-10-12)17-15(23)18-13-5-3-4-6-14(13)25-2/h3-10H,1-2H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDQUULKJXMBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide under acidic conditions.

Coupling Reaction: The tetrazole derivative is then coupled with 2-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(2-hydroxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea.

Reduction: Formation of 1-(2-methoxyphenyl)-3-(4-(4-methyl-5-amino-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea.

Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Urea and Tetrazole Moieties

Compound C19/C20 (European Patent Specification): These derivatives, such as 1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20), share a methoxyphenyl group but replace the tetrazole with an imidazoline ring. Synthesis routes for these analogs involve coupling reactions with trifluoromethoxy phenyl triazoles, highlighting divergent synthetic strategies .

1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea ():

This compound features a chloro-methoxyphenyl group and a trifluoromethyl-substituted triazole instead of the tetrazole. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The urea linkage is retained, suggesting similar binding modes to biological targets .

Substituent Effects on Bioactivity

Chloro vs. Fluoro Derivatives (Compounds 4 and 5, ): Isostructural compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) differ only in halogen substituents. The chloro derivative exhibits notable antimicrobial activity, while the fluoro analog’s activity remains unquantified in the evidence. The electron-withdrawing nature of chlorine may enhance electrophilic interactions with microbial targets compared to fluorine .

HBK Series (): Compounds HBK14–HBK19 incorporate 2-methoxyphenylpiperazine groups with varying phenoxy substituents (e.g., chloro, methyl, trimethyl). While these lack tetrazole rings, their structural diversity illustrates how substituent bulk and electronic properties modulate receptor affinity. For instance, HBK15 (2-chloro-6-methylphenoxy) may exhibit higher selectivity for serotonin receptors due to increased steric hindrance .

Computational and Crystallographic Insights

Structural Planarity (): X-ray studies of Compounds 4 and 5 reveal near-planar conformations except for one fluorophenyl group oriented perpendicularly.

For example, the urea moiety may anchor to catalytic residues via hydrogen bonds, while the tetrazole enhances π-π stacking with aromatic receptor pockets .

Table: Key Comparisons of Structural Analogs

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a synthetic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a methoxyphenyl group and a tetrazole moiety. The presence of these functional groups is thought to contribute to its biological activity.

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antimicrobial Activity : Urea derivatives have shown potential as antimicrobial agents. The tetrazole ring may enhance the interaction with microbial targets, leading to inhibition of growth.

- Antitumor Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of MurB enzyme |

Case Study 1: Antimicrobial Activity

In a study examining various urea derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis, likely due to interactions with key enzymes involved in peptidoglycan formation.

Case Study 2: Antitumor Activity

A series of experiments tested the cytotoxic effects of related compounds on various cancer cell lines. One notable finding was that a derivative with a similar structure demonstrated an IC50 value of 25 μM against MDA-MB-231 breast cancer cells. This suggests that the compound may interfere with cellular signaling pathways critical for tumor growth and survival.

Discussion

The biological activity of this compound appears promising based on preliminary studies. Its structural components, particularly the methoxy and tetrazole groups, may play crucial roles in its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.